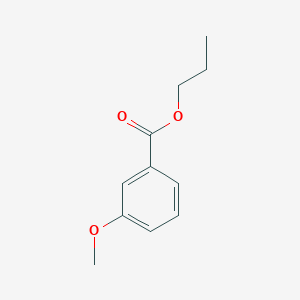

Propyl 3-methoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Salinomycin sodium salt is a polyether antibiotic that functions as a potassium ionophore. It is derived from the bacterium Streptomyces albus and is known for its potent antibacterial and anticancer properties. This compound has gained significant attention in scientific research due to its ability to selectively target cancer stem cells and inhibit the Wnt/β-catenin signaling pathway .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Salinomycin sodium salt involves several steps, starting from the fermentation of Streptomyces albus. The fermentation broth is extracted with organic solvents, followed by purification using chromatographic techniques. The final product is obtained by converting Salinomycin to its sodium salt form through neutralization with sodium hydroxide .

Industrial Production Methods

Industrial production of Salinomycin sodium salt typically involves large-scale fermentation processes. The bacterium Streptomyces albus is cultured in bioreactors under controlled conditions to maximize yield. Post-fermentation, the compound is extracted, purified, and converted to its sodium salt form for commercial use .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Propyl 3-methoxybenzoate undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and alcohol.

| Reaction Type | Conditions | Products | Catalyst/Reagent |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), reflux | 3-Methoxybenzoic acid + Propanol | Sulfuric acid |

| Basic Hydrolysis | NaOH/H₂O, reflux | Sodium 3-methoxybenzoate + Propanol | Aqueous base |

Mechanistic Insights :

-

Acidic pathway : Protonation of the ester carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Basic pathway : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–25°C | 3-Methoxybenzyl alcohol + Propanol | >85% |

| NaBH₄ (with additives) | THF, 50°C | Partial reduction observed | ~40% |

Kinetic Considerations :

-

LiAlH₄ achieves complete reduction due to its stronger reducing power compared to NaBH₄, which may require catalytic additives (e.g., CeCl₃) for enhanced efficacy.

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Regioselectivity :

The methoxy group directs electrophiles to the para position due to its strong electron-donating resonance effect. Steric hindrance from the ester group further influences substitution patterns .

Oxidation Reactions

Oxidation targets the methoxy group or alkyl chain, depending on reagents.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄/H⁺ | Aqueous H₂SO₄, 80°C | 3-Hydroxybenzoic acid | Demethylation occurs via radical intermediates |

| O₃/Zn-H₂O | -78°C, then workup | 3-Methoxybenzoic acid + Propanal | Ozonolysis cleaves the propyl chain |

Mechanistic Pathways :

-

Demethylation : Strong oxidizers like KMnO₄ abstract methyl hydrogen from the methoxy group, forming a quinone-like intermediate before hydrolysis to the hydroxyl derivative.

Transesterification

The propyl group can be exchanged with other alcohols under catalytic conditions.

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux, 12 hrs | Ethyl 3-methoxybenzoate | 78% |

| Butanol | Lipase (CAL-B) | 40°C, solvent-free | Butyl 3-methoxybenzoate | 92% |

Catalyst Efficiency :

-

Enzymatic methods (e.g., Candida antarctica lipase B) offer superior selectivity and milder conditions compared to acid catalysis.

Radical-Mediated Reactions

Hydroxyl radicals (- OH) abstract hydrogen atoms from the propyl chain in atmospheric or advanced oxidation processes.

| Radical Source | Conditions | Major Product | Rate Constant |

|---|---|---|---|

| OH- (UV/H₂O₂) | Aqueous phase, 25°C | 3-Methoxybenzoic acid derivatives | k=1.85×10−11cm3molecule−1s−1 |

Degradation Pathways :

-

Hydrogen abstraction from the α-carbon of the propyl chain dominates, forming radical intermediates that react with O₂ to yield peroxy radicals and eventually carboxylic acids .

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| 150°C, inert atmosphere | Ester decomposition to 3-methoxybenzoic acid | CO₂, Propene |

| UV light (254 nm) | Cleavage of methoxy group | Benzoquinone derivatives |

Practical Implications :

Thermal instability necessitates storage at <25°C, while photolytic degradation limits applications in UV-exposed formulations.

Wissenschaftliche Forschungsanwendungen

Salinomycin sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study ionophore activity and membrane transport mechanisms.

Biology: Researchers utilize it to investigate cellular processes such as apoptosis and autophagy.

Industry: Salinomycin sodium salt is used as an additive in animal feed to control coccidiosis in poultry.

Wirkmechanismus

Salinomycin sodium salt exerts its effects by disrupting potassium ion gradients across cellular membranes. It binds to potassium ions and facilitates their transport across the membrane, leading to cellular ion imbalance. This disruption affects various cellular processes, including the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance. The compound also induces lysosomal iron sequestration, leading to the production of reactive oxygen species and ferroptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Monensin: Ein weiterer Polyether-Ionophor mit ähnlichen antibakteriellen Eigenschaften.

Nigericin: Bekannt für seine Fähigkeit, Kaliumionen über Membranen zu transportieren.

Lasalocid: In der Veterinärmedizin zur Bekämpfung der Kokzidiose eingesetzt.

Einzigartigkeit von Salinomycin-Natriumsalz

Salinomycin-Natriumsalz ist einzigartig aufgrund seiner starken krebshemmenden Eigenschaften, insbesondere seiner Fähigkeit, Krebsstammzellen anzusprechen. Diese Spezifität macht es zu einer wertvollen Verbindung in der Krebsforschung und unterscheidet es von anderen Ionophoren, die hauptsächlich als Antibiotika dienen .

Eigenschaften

CAS-Nummer |

183897-90-7 |

|---|---|

Molekularformel |

C11H14O3 |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

propyl 3-methoxybenzoate |

InChI |

InChI=1S/C11H14O3/c1-3-7-14-11(12)9-5-4-6-10(8-9)13-2/h4-6,8H,3,7H2,1-2H3 |

InChI-Schlüssel |

UNMOSDXZVXPNFI-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC(=CC=C1)OC |

Kanonische SMILES |

CCCOC(=O)C1=CC(=CC=C1)OC |

Synonyme |

Benzoic acid, 3-methoxy-, propyl ester (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.